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molecular formula C12H13N3O B8328878 4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine

4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine

Cat. No. B8328878
M. Wt: 215.25 g/mol
InChI Key: GKZRRMTYBHQYNS-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

To a solution of 4-(3-methyl-4-nitrophenoxy)pyridin-2-ylamine (1.64 g, 6.69 mmol) in methanol (75 ml) was added 10% palladium carbon (300 mg), followed by stirring under a hydrogen atmosphere at room temperature 14.5 hrs. The reaction mixture was filtered to remove the catalyst. The filtrate was concentrated under a reduced pressure to give a residue, which was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2, ethyl acetate, then ethyl acetate:methanol=20:1 to 10:1) to provide the titled compound (765 mg, 53.1%) as a brown solid.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
53.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[N+:16]([O-])=O)[O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([NH2:12])[CH:7]=1>CO.[C].[Pd]>[NH2:16][C:15]1[CH:14]=[CH:13][C:4]([O:5][C:6]2[CH:11]=[CH:10][N:9]=[C:8]([NH2:12])[CH:7]=2)=[CH:3][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC=1C=C(OC2=CC(=NC=C2)N)C=CC1[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a hydrogen atmosphere at room temperature 14.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent

Outcomes

Product
Details
Reaction Time
14.5 h
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 53.1%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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